Cas no 6890-08-0 (2-Hydroxyisoquinoline-1,3(2H,4H)-dione)

2-Hydroxyisoquinoline-1,3(2H,4H)-dione 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-1,3(2H,4H)-Isoquinolinedione

- 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

- 2-HYDROXYISOQUINOLINE-1,3(2H,4H)-DIONE,BROWN SOLID

- 2-hydroxy-4H-isoquinoline-1,3-dione

- DTXSID70333610

- N-hydroxyisoquinolinedione, 2

- BB 0305909

- PD119167

- Q27451246

- 6890-08-0

- FT-0669531

- AKOS016011468

- CHEMBL16755

- 2-hydroxy-1,2,3,4-tetrahydroisoquinoline-1,3-dione

- D82581

- MFCD00835191

- SCHEMBL3358267

- BDBM33410

- 1,3(2H,4H)-Isoquinolinedione, 2-hydroxy-

- 0N7

- A922904

- CS-0155929

- DB-261216

- HY-W103287

- DTXCID80284700

- AE-018/31857046

-

- MDL: MFCD00835191

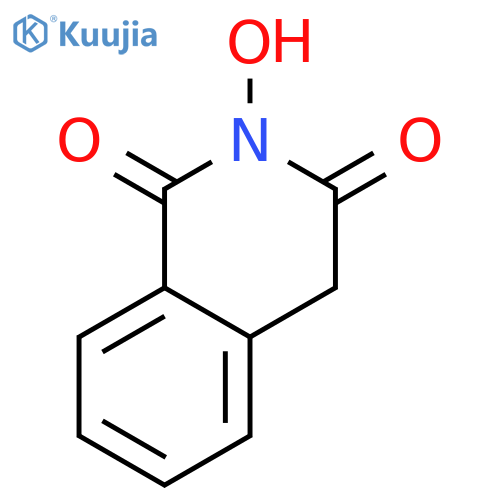

- インチ: InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2

- InChIKey: ZXAICCBFIBBVAR-UHFFFAOYSA-N

- ほほえんだ: O=C1N(O)C(CC2=C1C=CC=C2)=O

計算された属性

- せいみつぶんしりょう: 177.04300

- どういたいしつりょう: 177.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 57.6Ų

じっけんとくせい

- 密度みつど: 1.51

- ゆうかいてん: 197-200°C

- ふってん: 382.7°C at 760 mmHg

- フラッシュポイント: 185.3°C

- 屈折率: 1.67

- PSA: 57.61000

- LogP: 0.53860

2-Hydroxyisoquinoline-1,3(2H,4H)-dione セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

2-Hydroxyisoquinoline-1,3(2H,4H)-dione 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Hydroxyisoquinoline-1,3(2H,4H)-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D750426-250mg |

2-HYDROXYISOQUINOLINE-1,3(2H,4H)-DIONE |

6890-08-0 | 95+% | 250mg |

$180 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226569-100mg |

2-Hydroxyisoquinoline-1,3(2H,4H)-dione |

6890-08-0 | 95% | 100mg |

¥ĕĸǖ | 2023-07-25 | |

| abcr | AB548012-250 mg |

2-Hydroxyisoquinoline-1,3(2H,4H)-dione; . |

6890-08-0 | 250mg |

€247.30 | 2023-06-14 | ||

| Ambeed | A355034-100mg |

2-Hydroxyisoquinoline-1,3(2H,4H)-dione |

6890-08-0 | 95% | 100mg |

$55.0 | 2025-02-21 | |

| abcr | AB548012-1 g |

2-Hydroxyisoquinoline-1,3(2H,4H)-dione; . |

6890-08-0 | 1g |

€538.90 | 2023-01-17 | ||

| TRC | H939800-10mg |

2-Hydroxyisoquinoline-1,3(2H,4H)-dione |

6890-08-0 | 10mg |

$ 121.00 | 2023-09-07 | ||

| TRC | H939800-5mg |

2-Hydroxyisoquinoline-1,3(2H,4H)-dione |

6890-08-0 | 5mg |

$98.00 | 2023-05-18 | ||

| Alichem | A189004960-1g |

2-Hydroxyisoquinoline-1,3(2H,4H)-dione |

6890-08-0 | 95% | 1g |

$659.40 | 2023-09-01 | |

| Cooke Chemical | BD3955846-250mg |

2-Hydroxyisoquinoline-1,3(2H,4H)-dione |

6890-08-0 | 95% | 250mg |

RMB 688.80 | 2025-02-21 | |

| Cooke Chemical | BD3955846-100mg |

2-Hydroxyisoquinoline-1,3(2H,4H)-dione |

6890-08-0 | 95% | 100mg |

RMB 346.40 | 2025-02-21 |

2-Hydroxyisoquinoline-1,3(2H,4H)-dione 関連文献

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

2-Hydroxyisoquinoline-1,3(2H,4H)-dioneに関する追加情報

Professional Introduction to 2-Hydroxyisoquinoline-1,3(2H,4H)-dione (CAS No. 6890-08-0)

2-Hydroxyisoquinoline-1,3(2H,4H)-dione, identified by its Chemical Abstracts Service (CAS) number 6890-08-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoquinoline family, a class of nitrogen-containing aromatic organic compounds that are widely recognized for their biological activities and pharmacological properties. The unique structural features of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione, including its hydroxyl and diketone functional groups, make it a versatile scaffold for the development of novel therapeutic agents.

The chemical structure of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione consists of a benzene ring fused with a pyridine ring, with additional modifications that include hydroxyl and ketone groups at specific positions. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The presence of these functional groups also facilitates further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.

In recent years, 2-Hydroxyisoquinoline-1,3(2H,4H)-dione has been extensively studied for its potential applications in drug discovery. One of the most compelling areas of research has been its role as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in the preparation of isoquinoline-based alkaloids, which are known for their antimicrobial and anti-inflammatory properties. The compound’s ability to serve as a building block for more complex structures has made it a valuable asset in medicinal chemistry.

Recent advancements in computational chemistry have further highlighted the significance of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. Molecular modeling studies have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions have been correlated with potential therapeutic effects such as antioxidant and anti-cancer activities. The detailed understanding of its binding mechanisms has provided insights into how structural modifications can enhance its pharmacological profile.

The pharmaceutical industry has shown particular interest in 2-Hydroxyisoquinoline-1,3(2H,4H)-dione due to its versatility and potential as an intermediate in drug development. Researchers have explored its derivatives as candidates for treating neurological disorders, cardiovascular diseases, and even certain types of cancer. The compound’s ability to modulate key signaling pathways has made it a focal point in efforts to develop next-generation therapeutics.

From a synthetic chemistry perspective, 2-Hydroxyisoquinoline-1,3(2H,4H)-dione offers unique opportunities for innovation. Its framework can be modified through various reactions such as cyclization, oxidation, and reduction to yield a wide range of analogs. These modifications not only expand the chemical space but also allow for fine-tuning of biological activity. The development of efficient synthetic routes to this compound has been a priority for many research groups aiming to streamline the production of isoquinoline-based drugs.

The biological activity of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione has been further explored through preclinical studies. Initial findings suggest that it may possess properties relevant to immunomodulation and neuroprotection. These effects are particularly intriguing given the growing interest in immunotherapies and neurodegenerative disease treatments. While more research is needed to fully elucidate its mechanisms of action, these preliminary results underscore its promise as a lead compound.

In conclusion,2-Hydroxyisoquinoline-1,3(2H,4H)-dione (CAS No. 6890-08-0) represents a significant compound in modern pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutic agents across multiple disease areas. As our understanding of its chemical properties and biological interactions continues to grow, this molecule is poised to play an increasingly important role in the discovery and development of next-generation medicines.

6890-08-0 (2-Hydroxyisoquinoline-1,3(2H,4H)-dione) 関連製品

- 1423028-99-2(3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride)

- 2168641-03-8(2-(5-ethylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one)

- 1805377-40-5(3-Bromo-2-(difluoromethyl)-4-methylpyridine-6-sulfonamide)

- 1427374-63-7(7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine)

- 1699598-26-9(Methyl 3-[(1-aminopropan-2-yl)amino]benzoate)

- 2248325-95-1(tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)

- 874279-84-2(1-azido-3-fluoro-2-nitrobenzene)

- 36782-05-5(Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy-)

- 2229089-64-7(1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-4-amine)

- 2035004-81-8((2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide)